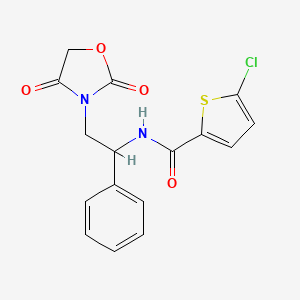

5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-carboxamide is a chemical compound that has shown potential in scientific research applications. This compound is a member of the oxazolidinone class of antibiotics and has been found to have antibacterial properties.

科学的研究の応用

Antithrombotic Agent

This compound is known as a novel antithrombotic agent . It is an oral, direct Factor Xa inhibitor . Factor Xa is a blood coagulation enzyme and a promising target for anticoagulant therapy . The compound is highly potent, selective, and orally bioavailable . It has excellent in vivo antithrombotic efficacy and preferable pharmacokinetic profiles .

Prevention and Treatment of Thromboembolic Diseases

The compound is a promising drug candidate for the prevention and treatment of thromboembolic diseases in venous and arterial systems . Thromboembolic diseases are conditions involving the obstruction of blood vessels by a blood clot .

Selective Inhibitor Research

The compound is used in research to profile structural determinants for the selectivity of representative diverse classes of Factor Xa-selective, thrombin-selective, as well as dual Factor Xa-thrombin high affinity inhibitors .

Drug Synthesis

The compound is used in the synthesis of drugs . There is a need to provide improved processes for the preparation of this compound, which avoids the use of hazardous, expensive chemicals and also to avoid the formation of isomeric and other process-related impurities while affording the compound desired yield and purity .

Anticoagulant Therapy

The compound is used in anticoagulant therapy . It is particularly useful for patients undergoing elective hip or knee replacement surgery and for non-valvular atrial fibrillation to reduce stroke risk in cardiac patients .

Stroke Prevention

The compound is used in stroke prevention . It is particularly useful for patients with non-valvular atrial fibrillation, a heart condition that increases the risk of stroke .

作用機序

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

The compound acts as a direct inhibitor of FXa . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation .

Pharmacokinetics

The compound has been identified as having good oral bioavailability . This is due to the interaction of the neutral ligand chlorothiophene in the S1 subsite, which allows for the combination of good oral bioavailability and high potency .

Result of Action

Inhibition of FXa by the compound produces antithrombotic effects by decreasing the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Action Environment

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases

特性

IUPAC Name |

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O4S/c17-13-7-6-12(24-13)15(21)18-11(10-4-2-1-3-5-10)8-19-14(20)9-23-16(19)22/h1-7,11H,8-9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMVMIXVCYPJNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2858543.png)

![3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2858546.png)

![6-Chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2858549.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2858551.png)

![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2858555.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2858557.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2858559.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2858564.png)

![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858566.png)